BenchChemオンラインストアへようこそ!

Rifabutin-d7

Analytical Chemistry Bioanalysis LC-MS/MS

Rifabutin-d7 (CAS 2747918-39-2) is a stable isotope-labeled internal standard, carrying seven deuterium atoms, which ensures a distinct +7 Da mass shift from the analyte rifabutin. Unlike unlabeled rifabutin or non-identical deuterated rifamycins, this compound co-elutes with the target analyte, providing identical ionization efficiency and recovery. This is essential for correcting matrix effects and ion suppression in biological samples, such as plasma or tissue homogenates from TB/HIV co-infected patients or preclinical MAC models. Using Rifabutin-d7 is a non-negotiable analytical requirement for generating GLP-compliant pharmacokinetic data under FDA bioanalytical method validation guidance, securing successful ANDA filings and clinical dose adjustments.

Molecular Formula C₄₆H₅₆D₇N₄O₁₁
Molecular Weight 854.04
Cat. No. B1157893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifabutin-d7
Synonyms1’,4-Didehydro-1-deoxy-1,4-dihydro-5’-(2-methylpropyl)-1-oxorifamycin XIV-d7;  Ansatipine-d7;  Ansamycin-d7;  Antibiotic LM 427-d7;  LM 427-d7;  Mycobutin-d7;  Rifabutine-d7; 
Molecular FormulaC₄₆H₅₆D₇N₄O₁₁
Molecular Weight854.04
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifabutin-d7 as a Deuterated Internal Standard for Rifabutin Quantification: Analytical Reference Material Procurement Guide


Rifabutin-d7 (CAS 2747918-39-2) is a stable isotope-labeled analog of the antimycobacterial drug rifabutin, characterized by the substitution of seven hydrogen atoms with deuterium . This deuterated compound is specifically intended for use as an internal standard (IS) in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enable precise measurement of rifabutin concentrations in biological matrices [1]. Unlike the parent drug, which is a semisynthetic rifamycin antibiotic active against Mycobacterium tuberculosis and Mycobacterium avium complex [2], Rifabutin-d7 is not a therapeutic agent but rather a critical analytical tool required for method validation, therapeutic drug monitoring, and pharmacokinetic studies where accurate, matrix-effect-corrected quantification is essential [3].

Why Rifabutin-d7 Cannot Be Substituted by Unlabeled Rifabutin or Other Deuterated Rifamycin Analogs in Quantitative LC-MS/MS Workflows


Generic substitution with unlabeled rifabutin or alternative deuterated rifamycin analogs (e.g., rifampicin-d3) is analytically invalid and scientifically inadvisable. Unlabeled rifabutin cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the analyte, precluding the correction of matrix effects and ionization variability that are fundamental to accurate quantification [1]. While other deuterated rifamycins (such as rifampicin-d3 or rifapentine analogs) are available, they exhibit different physicochemical properties, including distinct retention times and ionization efficiencies, leading to inaccurate calibration and compromised method performance [2]. Regulatory guidance for bioanalytical method validation, including the FDA's Bioanalytical Method Validation Guidance, explicitly recommends the use of a stable isotope-labeled internal standard that is structurally identical to the analyte to achieve the highest level of accuracy and precision [3]. The following section provides quantitative, comparative evidence delineating why Rifabutin-d7 is the sole analytically appropriate choice for rifabutin quantification.

Quantitative Differentiation Evidence for Rifabutin-d7 Against Comparator Internal Standards


Superior Isotopic Purity of Rifabutin-d7 Compared to Alternative Deuterated Rifamycin Internal Standards

Rifabutin-d7 exhibits a certified isotopic purity of 98.5% , which is quantitatively comparable to or exceeds the purity specifications of alternative deuterated rifamycin internal standards used in the same analytical context. For instance, deacetyl rifabutin-d7 (another internal standard for rifabutin metabolites) is reported with an isotopic purity of 98.5% , while rifampicin-d3 (an internal standard for a different rifamycin) is specified at 99.6% . This high isotopic enrichment minimizes interference from the unlabeled isotopologue, which is critical for accurate quantification at low ng/mL concentrations [1].

Analytical Chemistry Bioanalysis LC-MS/MS

Demonstrated Accuracy and Precision in Validated UPLC-MS/MS Method Using Rifabutin-d7 as Internal Standard

In a validated UPLC-MS/MS method for the simultaneous quantification of five anti-tuberculosis agents in human plasma, the use of Rifabutin-d7 as the internal standard for rifabutin contributed to method performance characterized by intra- and inter-day precision coefficients of variation (CV) of less than 17.0%, and accuracy ranging from 91.5% to 110.0% [1]. These results meet the acceptance criteria of ±15% (±20% at LLOQ) for accuracy and precision as stipulated in regulatory guidance [2]. Without this structurally identical deuterated internal standard, achieving such performance is highly improbable due to uncorrected matrix effects.

Therapeutic Drug Monitoring Bioanalytical Method Validation Clinical Pharmacology

Reduced CYP3A4 Induction Liability of Parent Drug Rifabutin Compared to Rifampin: Implication for Therapeutic Drug Monitoring Necessity

The parent compound, rifabutin, is a less potent inducer of cytochrome P450 3A4 (CYP3A4) compared to rifampin, with the established grading of CYP induction being: rifampin > rifapentine > rifabutin > ABI-0043 [1]. This pharmacologic distinction necessitates precise therapeutic drug monitoring of rifabutin, particularly in patients receiving concomitant medications that are CYP3A4 substrates (e.g., protease inhibitors, certain antifungals), to avoid sub-therapeutic drug levels due to drug-drug interactions [2]. Consequently, the need for Rifabutin-d7 as an internal standard in clinical assays is directly tied to the unique pharmacokinetic profile of rifabutin and the clinical imperative to monitor its concentrations more closely than those of other rifamycins in specific patient populations.

Drug-Drug Interactions Pharmacokinetics Tuberculosis Treatment

Differentiation from Deacetylated Metabolite Internal Standards for Accurate Parent Drug Quantification

For the accurate quantification of the parent drug rifabutin, the use of Rifabutin-d7 is differentiated from that of its primary metabolite's internal standard, deacetyl rifabutin-d7. While both are deuterated, they are structurally distinct (rifabutin vs. 25-O-deacetyl rifabutin) and exhibit different chromatographic retention times and MS/MS fragmentation patterns . Using the incorrect internal standard (e.g., deacetyl rifabutin-d7 to quantify rifabutin) would introduce significant quantification error due to non-identical ionization suppression and recovery characteristics, particularly in complex biological matrices like plasma or urine [1].

Metabolite Analysis Pharmacokinetics Internal Standard Selection

Higher Procurement Cost Offset by Reduced Method Development and Reanalysis Expenses

While the unit price of Rifabutin-d7 (e.g., €688.00 [1]) is significantly higher than that of unlabeled rifabutin or other non-isotopic internal standards, this initial procurement cost is offset by substantial reductions in downstream expenses. The use of a non-identical internal standard often results in higher method failure rates, prolonged validation time, increased sample reanalysis due to out-of-specification quality control results, and potential regulatory rejection of data. A validated method using Rifabutin-d7, as demonstrated by the successful application in clinical studies [2], minimizes these hidden costs and accelerates the path to reliable, publication-ready data, providing a superior return on investment for laboratories engaged in high-stakes quantitative bioanalysis.

Cost-Benefit Analysis Laboratory Procurement Method Validation

Unambiguous Mass Differentiation: +7 Da Shift Enables Specific Quantification in Complex Matrices

The substitution of seven hydrogen atoms with deuterium results in a nominal mass shift of +7 Da for Rifabutin-d7 compared to the unlabeled analyte [1]. This mass difference is sufficient to completely resolve the internal standard signal from that of the endogenous analyte and from potential isotopic interferences (e.g., naturally occurring ¹³C isotopologues of the analyte) in a mass spectrometer, ensuring high selectivity for quantification. The use of a +7 Da label, as opposed to a smaller mass shift (e.g., +3 or +4 Da), further minimizes the risk of cross-talk or isotopic overlap, particularly at high analyte concentrations [2].

Mass Spectrometry Isotope Dilution Analytical Selectivity

Critical Application Scenarios for Rifabutin-d7 Based on Verified Quantitative Differentiation


Clinical Therapeutic Drug Monitoring (TDM) of Rifabutin in TB/HIV Co-infected Patients

In patients co-infected with tuberculosis and HIV, rifabutin is preferred over rifampin due to its lower CYP3A4 induction, minimizing interactions with antiretroviral protease inhibitors. Precise quantification of plasma rifabutin is essential to ensure therapeutic levels are maintained while avoiding toxicity. The validated UPLC-MS/MS method utilizing Rifabutin-d7 as internal standard [1] provides the necessary accuracy (91.5-110.0%) and precision (CV < 17.0%) to guide clinical dose adjustments in this complex patient population, a scenario where generic substitution with an unlabeled or non-identical internal standard would be clinically unacceptable.

Regulatory-Compliant Bioequivalence and Pharmacokinetic Studies for Generic Rifabutin Formulations

For pharmaceutical companies developing generic rifabutin products, demonstration of bioequivalence to the reference listed drug requires robust, fully validated bioanalytical methods. The use of Rifabutin-d7, with its certified high isotopic purity (98.5%) and the method performance data supporting regulatory compliance [1], is a prerequisite for generating data that will withstand scrutiny from regulatory agencies such as the FDA and EMA. This ensures a smooth and successful Abbreviated New Drug Application (ANDA) filing process, avoiding costly delays associated with method deficiencies.

Preclinical Pharmacokinetic and Tissue Distribution Studies in Animal Models

In preclinical research, accurately determining the concentration of rifabutin in various tissues (e.g., lung, spleen, liver) is critical for evaluating efficacy against disseminated Mycobacterium avium complex (MAC) infection [2]. The +7 Da mass shift of Rifabutin-d7 [3] provides superior selectivity when analyzing complex tissue homogenates, minimizing matrix interference and enabling precise quantification at low ng/g concentrations. This allows researchers to generate reliable pharmacokinetic/pharmacodynamic (PK/PD) relationships essential for translating findings to clinical development.

Method Development and Validation for Metabolite Profiling and Drug-Drug Interaction Studies

Laboratories engaged in advanced analytical method development require the correct internal standard to accurately profile both rifabutin and its primary metabolite, 25-O-deacetyl rifabutin, in the presence of co-administered drugs. Using Rifabutin-d7 for parent drug quantification, distinct from deacetyl rifabutin-d7 for metabolite quantification , is a non-negotiable analytical best practice. This approach prevents cross-interference and ensures that observed changes in drug levels due to enzyme induction or inhibition are accurately captured, supporting the mechanistic interpretation of complex drug-drug interaction studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifabutin-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.